Cas no 74611-52-2 (2-(Propylamino)nicotinic acid)

2-(Propylamino)nicotinic acid structure
2-(Propylamino)nicotinic acid structure
Product Name:2-(Propylamino)nicotinic acid
CAS No:74611-52-2
MF:C9H12N2O2
MW:180.203782081604
MDL:MFCD11131961
CID:4716685
Update Time:2025-04-23

2-(Propylamino)nicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(PROPYLAMINO)NICOTINIC ACID
    • 2-(propylamino)pyridine-3-carboxylic acid
    • 2-(Propylamino)nicotinic acid
    • MDL: MFCD11131961
    • Inchi: 1S/C9H12N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)(H,12,13)
    • InChI Key: GYONGVMXQDSGRB-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CN=C1NCCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 173
  • Topological Polar Surface Area: 62.2

2-(Propylamino)nicotinic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
052766-500mg
2-(Propylamino)nicotinic acid
74611-52-2
500mg
$237.00 2023-09-09
Matrix Scientific
052766-2.500g
2-(Propylamino)nicotinic acid
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Additional information on 2-(Propylamino)nicotinic acid

2-(Propylamino)nicotinic Acid (CAS No. 74611-52-2): Properties, Applications, and Market Insights

2-(Propylamino)nicotinic acid (CAS No. 74611-52-2) is a specialized organic compound that has garnered significant attention in the pharmaceutical and chemical industries. This compound, also known as 2-propylaminonicotinic acid, belongs to the class of nicotinic acid derivatives, which are widely recognized for their versatile applications in drug development and biochemical research. The growing interest in 2-(Propylamino)nicotinic acid is driven by its unique structural properties, which make it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 2-(Propylamino)nicotinic acid features a nicotinic acid core with a propylamino substituent at the 2-position. This modification enhances its solubility and reactivity, making it an attractive building block for medicinal chemistry. Researchers have explored its potential in designing novel pharmaceutical intermediates, particularly in the development of anti-inflammatory agents and central nervous system (CNS) drugs. The compound's ability to interact with biological targets has also sparked interest in its use for enzyme inhibition studies and drug discovery programs.

One of the key advantages of 2-(Propylamino)nicotinic acid is its compatibility with modern synthetic methodologies, such as green chemistry approaches. As sustainability becomes a priority in the chemical industry, this compound aligns well with the demand for eco-friendly synthesis routes. Its applications extend beyond pharmaceuticals, with potential uses in agrochemical research and material science. For instance, derivatives of 2-(Propylamino)nicotinic acid have been investigated for their role in developing biodegradable polymers and specialty coatings.

The market for 2-(Propylamino)nicotinic acid has seen steady growth, driven by increasing R&D investments in the pharmaceutical sector. Companies specializing in fine chemicals and custom synthesis have reported rising demand for this compound, particularly from research institutions and drug manufacturers. Analysts attribute this trend to the expanding pipeline of nicotinic acid-based therapeutics, which target a wide range of diseases, including metabolic disorders and neurological conditions.

From a regulatory perspective, 2-(Propylamino)nicotinic acid is generally regarded as safe for research and industrial use when handled according to standard laboratory protocols. Its non-toxic profile and stability under normal conditions make it a preferred choice for scale-up processes in chemical production. However, as with any chemical substance, proper risk assessment and safety measures should be implemented during handling and storage.

Recent advancements in computational chemistry have further enhanced the understanding of 2-(Propylamino)nicotinic acid's molecular interactions. Researchers are utilizing molecular docking and quantum mechanical calculations to predict its behavior in biological systems, accelerating the discovery of new applications. This computational approach, combined with traditional experimental methods, represents a powerful strategy for unlocking the full potential of this versatile compound.

Looking ahead, the future of 2-(Propylamino)nicotinic acid appears promising, with ongoing studies exploring its role in personalized medicine and targeted drug delivery systems. As the scientific community continues to uncover its properties and applications, this compound is poised to make significant contributions to various fields of chemistry and biotechnology. Its combination of structural versatility and functional diversity ensures that 2-(Propylamino)nicotinic acid will remain an important tool for researchers and industrial chemists alike.

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